molecular formula C25H32Cl3O2PSi3 B14917307 (5-Chloro-2-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)phenyl)bis(3-chlorophenyl)phosphane

(5-Chloro-2-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)phenyl)bis(3-chlorophenyl)phosphane

Cat. No.: B14917307
M. Wt: 586.1 g/mol
InChI Key: YXDJWIPJJYRCGQ-UHFFFAOYSA-N
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Description

(5-Chloro-2-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)phenyl)bis(3-chlorophenyl)phosphane is a complex organophosphorus compound. It features a unique structure with a trisiloxane group and multiple chlorophenyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)phenyl)bis(3-chlorophenyl)phosphane typically involves the reaction of chlorophenyl derivatives with trisiloxane compounds under controlled conditions. The reaction is often catalyzed by transition metals and requires an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in specialized reactors. The process would include steps such as purification and isolation of the final product using techniques like distillation or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)phenyl)bis(3-chlorophenyl)phosphane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it into different phosphine derivatives.

    Substitution: The chlorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require specific solvents and temperature control to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized phosphine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-Chloro-2-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)phenyl)bis(3-chlorophenyl)phosphane is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which are useful in catalysis and material science.

Biology and Medicine

The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use in drug design and development, particularly for its ability to interact with biological targets.

Industry

In industry, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its unique properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which (5-Chloro-2-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)phenyl)bis(3-chlorophenyl)phosphane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trisiloxane group and chlorophenyl moieties play a crucial role in binding to these targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Tris(3-chlorophenyl)phosphine: A related compound with similar chlorophenyl groups but lacking the trisiloxane moiety.

    Triphenylphosphine: Another similar compound, widely used in organic synthesis and catalysis.

Uniqueness

The presence of the trisiloxane group in (5-Chloro-2-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)phenyl)bis(3-chlorophenyl)phosphane distinguishes it from other phosphine derivatives. This unique structural feature imparts specific properties, such as enhanced thermal stability and unique reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C25H32Cl3O2PSi3

Molecular Weight

586.1 g/mol

IUPAC Name

[5-chloro-2-[methyl-bis(trimethylsilyloxy)silyl]phenyl]-bis(3-chlorophenyl)phosphane

InChI

InChI=1S/C25H32Cl3O2PSi3/c1-32(2,3)29-34(7,30-33(4,5)6)25-15-14-21(28)18-24(25)31(22-12-8-10-19(26)16-22)23-13-9-11-20(27)17-23/h8-18H,1-7H3

InChI Key

YXDJWIPJJYRCGQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)O[Si](C)(C1=C(C=C(C=C1)Cl)P(C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)Cl)O[Si](C)(C)C

Origin of Product

United States

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